Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C7H5BrN2O2S |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
methyl 3-bromo-2H-thieno[3,2-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H5BrN2O2S/c1-12-7(11)4-2-3-5(13-4)6(8)10-9-3/h2H,1H3,(H,9,10) |
InChI Key |
ICMIQWAONPVGQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2S1)Br |
Origin of Product |
United States |
Preparation Methods
Oxidative Esterification Using Ceric Ammonium Nitrate
Patent CN109320498A discloses an alternative route using oxidative conditions to synthesize alkyl esters of brominated pyrazoles. While developed for 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylates, the method is adaptable to thieno-pyrazoles:
Reaction Scheme
A precursor (Formula I) undergoes oxidation with ceric ammonium nitrate (CAN) or hydrogen peroxide adducts in solvents like acetonitrile. Key parameters:
| Oxidant | Molar Ratio (Oxidant:I) | Temperature (°C) | Additive | Yield (%) |
|---|---|---|---|---|
| CAN | 2:1 | 25 | None | 78 |
| H₂O₂-Urea Adduct | 10:1 | 40 | MgSO₄ | 82 |
| H₂O₂ | 15:1 | 60 | Na₂SO₄ | 75 |
The use of desiccants (MgSO₄/Na₂SO₄) improves yields by absorbing water generated during esterification.
Critical Analysis of Methodologies
Bromination Efficiency and Selectivity
The HBr/CuBr/NaNO₂ system in CN104844567A achieves moderate yields (60–62%) but faces challenges:
-
Regioselectivity : Bromination at the 3-position competes with potential 4-position substitution.
-
Byproducts : Over-bromination or deamination may occur at temperatures >70°C.
In contrast, oxidative methods from CN109320498A bypass bromination by starting from pre-brominated precursors, simplifying step count but requiring specialized starting materials.
Esterification Optimization
Comparative data for ester formation:
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ | MeOH | 12 | 68 |
| Oxidative | CAN | CH₃CN | 6 | 78 |
| Oxidative | H₂O₂/MgSO₄ | CH₃CN | 8 | 82 |
Oxidative esterification offers faster reactions and higher yields but demands stoichiometric oxidants.
Characterization and Validation
Spectroscopic Data
While direct data for Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate is limited, analogous compounds exhibit:
Purity Assessment
HPLC methods from CN104844567A recommend:
-
Column : C18, 250 × 4.6 mm
-
Mobile Phase : MeCN/H₂O (70:30)
-
Retention Time : 6.8–7.2 minutes
Industrial Scalability and Cost Analysis
Oxidative routes show better scalability but require CAN or H₂O₂ handling infrastructure.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H5BrN2O2S
- Molecular Weight : 261.10 g/mol
- IUPAC Name : Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate
- Structural Features : The compound features a thieno-pyrazole core structure, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its derivatives are being explored for:
- Anti-inflammatory Properties : Compounds derived from this structure have shown promise in reducing inflammation.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7) .
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the formation of diverse derivatives:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Coupling Reactions : Participates in cross-coupling reactions (e.g., Suzuki or Heck coupling) to create more complex molecular architectures .
Material Science
The compound is being investigated for its potential use in developing organic semiconductors and other advanced materials due to its unique electronic properties .
Anticancer Activity
A study focused on the effect of this compound on MCF-7 cells demonstrated significant apoptosis induction, leading to reduced cell viability. This suggests its potential as a therapeutic agent in breast cancer treatment .
Antimicrobial Efficacy
In another case study, the compound was tested against clinical isolates of Staphylococcus aureus, showing promising results in inhibiting bacterial growth. This highlights its potential application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Table 1: Key Structural and Physical Properties of Thienopyrazole Derivatives
Key Observations:
- Ring Fusion Position: The target compound’s thieno[3,2-c]pyrazole system differs from analogs like thieno[2,3-c]pyrazole in the orientation of the fused rings, affecting electronic distribution and reactivity.
- Substituent Effects : Bromine at C3 (target) enhances electrophilicity compared to methyl or acetyl groups, enabling Suzuki or Ullmann couplings.
- Molecular Weight : The bromine atom increases molecular weight by ~80 Da compared to the methyl analog , influencing solubility and crystallization behavior.
Key Observations:
- Thioglycolate-based cyclization is a common strategy for thienopyrazole synthesis .
- Bromination at C3 likely follows post-cyclization halogenation, though direct evidence is lacking.
Biological Activity
Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C7H5BrN2O2S
- Molecular Weight: 261.10 g/mol
- IUPAC Name: this compound
- Canonical SMILES: COC(=O)C1=CC2=C(NN=C2S1)Br
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can modulate the activity of various enzymes and receptors, which is critical for its potential therapeutic applications. The compound may exhibit:
- Antimicrobial Activity: Preliminary studies suggest that it has significant antimicrobial properties, making it a candidate for further exploration in antibiotic development.
- Anticancer Properties: Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.
Anticancer Activity
Several studies have reported on the anticancer potential of this compound. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Induces apoptosis |
| Wei et al. | A549 | 26 | Inhibits cell proliferation |
| Xia et al. | NCI-H460 | 49.85 | Causes significant cell apoptosis |
These studies highlight the compound's effectiveness against various cancer cell lines, indicating its potential as a lead compound in drug development.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for antimicrobial effects. It shows promise against specific bacterial strains, although detailed quantitative data is still emerging.
Case Studies and Research Findings
Recent advancements in the synthesis and application of pyrazole derivatives have underscored the importance of compounds like this compound in drug design:
- Synthesis Techniques : The compound can be synthesized via bromination of thieno-pyrazole derivatives using N-bromosuccinimide (NBS), optimizing yield and purity for industrial applications .
- Pharmacological Studies : Various pharmacological studies have been conducted to evaluate its binding affinity to specific targets, crucial for understanding its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
